molecular formula C23H21ClN2O5S2 B2524904 (3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894676-62-1

(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2524904
CAS RN: 894676-62-1
M. Wt: 505
InChI Key: VRWUHKXXXMGCMR-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H21ClN2O5S2 and its molecular weight is 505. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Design

Compounds with complex heterocyclic structures, similar to the one described, are often subjects of chemical synthesis research aimed at exploring novel synthetic pathways or improving existing ones. For example, studies on the synthesis and characterization of similar thiazole derivatives highlight the interest in developing new methodologies for constructing heterocyclic compounds due to their potential biological activities (Gad et al., 2020).

Biological Activity and Pharmacological Potential

Thiazole and thieno[2,3-d]pyrimidin derivatives, which share structural motifs with the compound , are frequently investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, some studies focus on the antimicrobial activity of formazans derived from thiadiazole compounds, suggesting a potential for these molecules in developing new antimicrobial agents (Sah et al., 2014).

Material Science and Sensing Applications

The chemical versatility of thiazole and related heterocycles makes them suitable for material science applications, including the development of novel sensors and optoelectronic materials. Studies have demonstrated the functionalization of metal-organic frameworks (MOFs) with thiazole-containing ligands to enhance their gas adsorption properties and sensing activities (Wang et al., 2016).

Antioxidant Properties

The substitution patterns, such as chloro and methoxy groups, on the phenyl rings in similar compounds have been explored for their potential antioxidant activities. Research into triazole derivatives containing methoxyphenol units, for instance, evaluates their efficacy as antioxidants, which could have implications for therapeutic applications against oxidative stress-related diseases (Hussain, 2016).

properties

IUPAC Name

(3Z)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S2/c1-14-4-6-15(7-5-14)13-26-18-8-9-32-23(18)22(27)21(33(26,28)29)12-25-17-10-16(24)19(30-2)11-20(17)31-3/h4-12,25H,13H2,1-3H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWUHKXXXMGCMR-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4OC)OC)Cl)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4OC)OC)Cl)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.